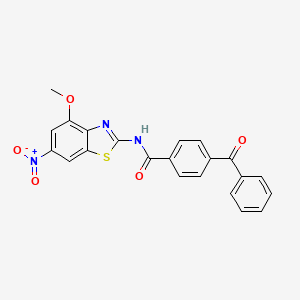

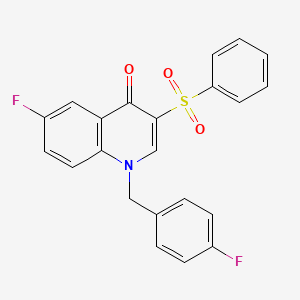

3-(2-fluorobenzyl)-2,4-dioxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you’re interested in is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. It includes a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms, and a sulfamoyl group, which is often found in drugs and has bioactive properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several functional groups. The pyrimidine ring is a six-membered ring with two nitrogen atoms. The sulfamoyl group consists of a sulfur atom bonded to two oxygen atoms and an amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the sulfamoyl group could make the compound soluble in polar solvents .科学的研究の応用

Synthesis and Chemical Properties

Research has focused on the synthesis and characterization of compounds with structural similarities, indicating a broad interest in their potential applications. For instance, studies have described the stereoselective preparation of fluoro-β-amino acid residues and their incorporation into tetrahydropyrimidinones and cyclic β-peptides, highlighting a methodological foundation for creating compounds with specific stereochemical configurations (Yoshinari et al., 2011). Such synthetic strategies could potentially be applied to the synthesis of "3-(2-fluorobenzyl)-2,4-dioxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide".

Pharmacological Applications

Compounds with structural similarities have been investigated for their pharmacological properties, including as inhibitors of various biological processes. For example, compounds have been synthesized for potential use as anti-inflammatory and analgesic agents, with some showing high inhibitory activity on cyclooxygenase-2 selectivity (Abu‐Hashem et al., 2020). This suggests that "this compound" could be explored for similar pharmacological applications, given its structural features that may interact similarly with biological targets.

Anticancer Research

Another area of interest is the compound's potential in anticancer research. Derivatives of pyrimidine, for example, have been studied for their cytotoxicity against cancer cell lines, with some showing significant antitumor activities (Hassan et al., 2015). Given the importance of the pyrimidine moiety in biological processes, including DNA and RNA synthesis, compounds like "this compound" could potentially serve as lead structures for the development of new anticancer agents.

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-2,4-dioxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(N-(pyrimidin-2-yl)sulfamoyl)phenylhydrazine, which is synthesized from 4-nitrobenzenesulfonyl chloride and pyrimidine-2-carbohydrazide. The second intermediate is 3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, which is synthesized from 2-fluorobenzaldehyde and ethyl acetoacetate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "4-nitrobenzenesulfonyl chloride", "pyrimidine-2-carbohydrazide", "2-fluorobenzaldehyde", "ethyl acetoacetate" ], "Reaction": [ "Synthesis of 4-(N-(pyrimidin-2-yl)sulfamoyl)phenylhydrazine:", "- Dissolve 4-nitrobenzenesulfonyl chloride (1.0 equiv) and pyrimidine-2-carbohydrazide (1.2 equiv) in dry DMF.", "- Add triethylamine (2.0 equiv) dropwise to the reaction mixture while stirring at room temperature.", "- Heat the reaction mixture at 80°C for 4 hours.", "- Cool the reaction mixture to room temperature and pour it into ice-cold water.", "- Collect the precipitate by filtration and wash it with water to obtain the product.", "Synthesis of 3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid:", "- Dissolve 2-fluorobenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol.", "- Add sodium ethoxide (1.2 equiv) to the reaction mixture and heat it at reflux for 4 hours.", "- Cool the reaction mixture to room temperature and acidify it with dilute hydrochloric acid.", "- Collect the precipitate by filtration and wash it with water to obtain the product.", "Coupling of the two intermediates:", "- Dissolve 4-(N-(pyrimidin-2-yl)sulfamoyl)phenylhydrazine (1.0 equiv) and 3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (1.2 equiv) in dry DMF.", "- Add EDC (1.2 equiv) and HOBt (1.2 equiv) to the reaction mixture and stir it at room temperature for 4 hours.", "- Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.", "- Wash the precipitate with water and recrystallize it from ethanol to obtain the final product." ] } | |

| 1396785-11-7 | |

分子式 |

C22H17FN6O5S |

分子量 |

496.47 |

IUPAC名 |

3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C22H17FN6O5S/c23-18-5-2-1-4-14(18)13-29-20(31)17(12-26-22(29)32)19(30)27-15-6-8-16(9-7-15)35(33,34)28-21-24-10-3-11-25-21/h1-12H,13H2,(H,26,32)(H,27,30)(H,24,25,28) |

InChIキー |

VHPMTQOAWREZQN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2894163.png)

![N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine](/img/structure/B2894166.png)

![4-(diethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2894167.png)

![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2894170.png)

![2-Methyl-5-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2894181.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2894182.png)